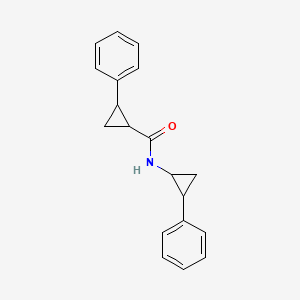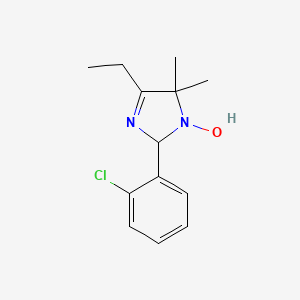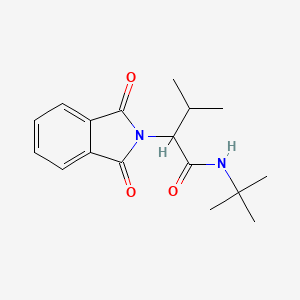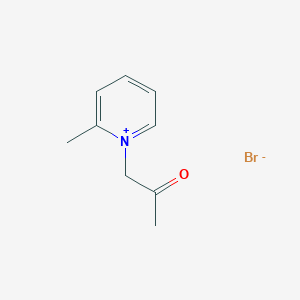
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with phenyl groups. One common method includes the use of reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine in dichloromethane at room temperature . The reaction is followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an NLRP3 inflammasome inhibitor, which could be useful in treating neuroinflammatory diseases.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying cyclopropane-containing natural products and their biosynthesis.
Pharmaceutical Research: Its derivatives are explored for antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide involves its interaction with molecular targets such as the NLRP3 inflammasome. This interaction inhibits the production of pro-inflammatory cytokines like IL-1β, thereby reducing inflammation . The compound’s cyclopropane ring is crucial for its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a cyclopropane ring, studied for its NLRP3 inflammasome inhibitory activity.
Cyclopropyl azoles and amines: These compounds also contain cyclopropane rings and are used in various synthetic and medicinal chemistry applications.
Uniqueness
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide stands out due to its dual phenyl groups attached to the cyclopropane ring, which enhances its stability and reactivity. This structural feature contributes to its potent inhibitory activity against the NLRP3 inflammasome and its potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGOVHQZJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-5-(methylsulfanylmethyl)furan-2-carboxamide](/img/structure/B5150212.png)

![(2E)-1-(4-Bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]prop-2-EN-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)

![2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)

![N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5150295.png)
![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
